molecular formula C16H16BrN B1371981 1-Benzhydryl-3-bromoazetidine CAS No. 36476-84-3

1-Benzhydryl-3-bromoazetidine

Cat. No.: B1371981
CAS No.: 36476-84-3
M. Wt: 302.21 g/mol
InChI Key: PVINDRYACMYZAW-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-bromoazetidine is an organic compound with the chemical formula C16H16BrN. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes a benzhydryl group and a bromine atom attached to the azetidine ring. It appears as a colorless to pale yellow solid and is used primarily in research settings .

Chemical Reactions Analysis

1-Benzhydryl-3-bromoazetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-bromoazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-bromoazetidine involves its interaction with molecular targets through its azetidine ring and benzhydryl group. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

1-Benzhydryl-3-bromoazetidine can be compared with other azetidine derivatives, such as:

    1-Benzhydryl-3-chloroazetidine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzhydryl-3-iodoazetidine: Contains an iodine atom, which may result in different reactivity and applications.

    1-Benzhydryl-3-fluoroazetidine: The presence of a fluorine atom can significantly alter its chemical properties.

Biological Activity

1-Benzhydryl-3-bromoazetidine is a synthetic compound notable for its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities, including antibacterial, antiviral, anti-leishmanial, and anti-aromatase properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C16_{16}H18_{18}BrN
  • Molecular Weight : Approximately 304.23 g/mol
  • Structure : The compound features a benzhydryl group and a bromine atom at the third position of the azetidine ring, enhancing its reactivity.

Synthesis

The synthesis of this compound typically involves reactions with brominated precursors and electrophilic reagents. Various synthetic routes have been explored, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction : The compound can undergo redox reactions that modify its electronic properties.
  • Ring-Opening Reactions : The strained azetidine ring allows for diverse chemical transformations.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits:

  • Antibacterial Activity : Effective against various bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Antiviral Activity : Preliminary studies suggest activity against viral pathogens, warranting further exploration in virology.

Anti-Cancer Properties

Recent investigations have highlighted the potential of 1-benzhydryl derivatives as:

  • HDAC Inhibitors : Compounds derived from this compound have shown promise as histone deacetylase (HDAC) inhibitors with selective activity against cancer cell lines, particularly in breast cancer models .

The biological activity of this compound is hypothesized to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, including those related to cancer progression.
  • Receptor Modulation : Interaction with specific receptors could lead to modulation of signaling pathways pertinent to disease states.

Study on Anticancer Activity

A study published in recent literature evaluated the anticancer potential of 1-benzhydryl derivatives. The results indicated:

  • In vitro Screening : Two selective HDAC6 inhibitors derived from 1-benzhydryl piperazine exhibited nanomolar IC50 values against breast cancer cell lines .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens:

  • Results : The compound showed significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Attributes
1-Benzhydryl-3-chloroazetidineChlorine instead of brominePotentially less reactive
1-Benzhydryl-3-iodoazetidineIodine substitutionIncreased reactivity due to larger halogen
1-Benzhydryl-3-fluoroazetidineFluorine at position threeUnique electronic properties affecting reactivity
1-Benzyloxycarbonyl-3-bromoazetidineBenzyloxycarbonyl group additionEnhanced stability and solubility

Properties

IUPAC Name

1-benzhydryl-3-bromoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVINDRYACMYZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671858
Record name 3-Bromo-1-(diphenylmethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-84-3
Record name 3-Bromo-1-(diphenylmethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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